molecular formula C22H20ClN3O B11342388 7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11342388
M. Wt: 377.9 g/mol
InChI Key: MVMASEBPTQCQJS-UHFFFAOYSA-N
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Description

  • This compound belongs to the quinazolinone family and features a quinazoline ring fused with a benzene ring.
  • Its systematic name is 7-(4-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one .
  • The chloro and methyl groups contribute to its structural diversity and potential biological activity.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 2-aminobenzaldehyde with 4-chloroaniline, followed by cyclization to form the quinazolinone ring.

      Reaction Conditions: These reactions typically occur in organic solvents (e.g., ethanol, DMF) with acid or base catalysts.

      Industrial Production: While not widely produced industrially, research labs synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The oxidized form yields a ketone, the reduced form an alcohol, and substitution leads to various derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., anticancer, antimicrobial).

      Medicine: Under study for drug development.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

      Targets: It may interact with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds: Other quinazolinones, such as 4-methylquinazoline and 2-phenylquinazolin-4(3H)-one.

      Uniqueness: Its chloro and methyl substituents distinguish it from related compounds.

    Remember that this compound’s biological effects and applications warrant further investigation

    supporting material provided by the Royal Society of Chemistry . Additionally, you can explore related compounds on the Ambeed website .

    Properties

    Molecular Formula

    C22H20ClN3O

    Molecular Weight

    377.9 g/mol

    IUPAC Name

    7-(4-chlorophenyl)-4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

    InChI

    InChI=1S/C22H20ClN3O/c1-13-3-9-18(10-4-13)25-22-24-14(2)21-19(26-22)11-16(12-20(21)27)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,26)

    InChI Key

    MVMASEBPTQCQJS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C

    Origin of Product

    United States

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